molecular formula C10H14N2O2 B1484142 6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098075-55-7

6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B1484142
CAS RN: 2098075-55-7
M. Wt: 194.23 g/mol
InChI Key: WQDVYPLCTBKTIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (6-CPT-2,4-D) is an organic compound with a unique chemical structure that has been studied extensively in recent years due to its potential applications in scientific research. It is a cyclic, aromatic compound with a five-membered ring structure that contains both nitrogen and oxygen atoms. 6-CPT-2,4-D is an important intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory drugs, antineoplastic drugs, and anti-epileptic drugs. It has also been studied for its potential to act as an antioxidant, and for its potential to inhibit the growth of certain types of bacteria.

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis and Antimicrobial Activity

A study detailed the synthesis of a novel didepsipeptide, closely related to the compound , showing antimicrobial activity against bacterial strains, notably against Escherichia coli (Yancheva et al., 2012).

Novel Synthesis Approaches

Another research effort focused on synthesizing dihydropyrimidine-2,4-dione derivatives through a multi-step reaction, aiming at potential cytotoxic evaluation for cancer therapy (Udayakumar et al., 2017).

Biological Activities and Applications

Xanthine Oxidase Inhibitors and Anti-inflammatory Agents

Compounds closely related to 6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione were evaluated for their inhibitory activity against xanthine oxidase and anti-inflammatory response, showing promise for the treatment of conditions like gout (Šmelcerović et al., 2013).

Electrocatalytic Synthesis for Spirobarbituric Dihydrofurans

Research into electrocatalytic cyclization presented a selective formation method for substituted spirobarbituric dihydrofurans, which could have implications in material science or drug synthesis (Elinson et al., 2021).

Molecular Structure and Vibrational Spectra Analysis

Molecular Structure and Spectroscopy

An in-depth vibrational spectra analysis of a compound similar to 6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione was conducted, including FT-IR and FT-Raman spectra, providing insights into its molecular structure and potential applications in non-linear optical fields (Al-Abdullah et al., 2014).

Supramolecular Chemistry

Hydrogen-bonded Supramolecular Assemblies

A study synthesized novel pyrimidine derivatives to explore their potential in forming hydrogen-bonded supramolecular assemblies with crown ethers, highlighting the versatility of pyrimidine-based compounds in supramolecular chemistry (Fonari et al., 2004).

properties

IUPAC Name

6-cyclopropyl-3-propan-2-yl-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-6(2)12-9(13)5-8(7-3-4-7)11-10(12)14/h5-7H,3-4H2,1-2H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQDVYPLCTBKTIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(NC1=O)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
6-Cyclopropyl-3-(propan-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.